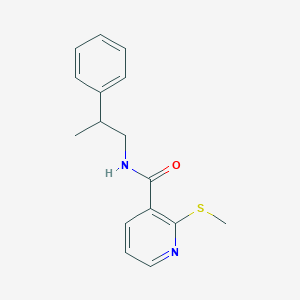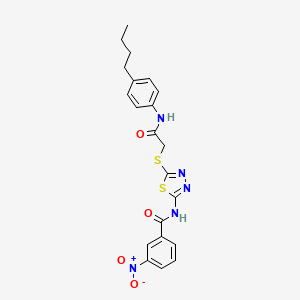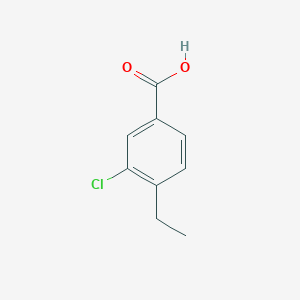
2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide is a chemical compound that has gained attention for its potential use in scientific research. It is a member of the acetamide family of compounds and has been studied for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Research on related chloroquinoline and acetamide derivatives has demonstrated significant antimalarial potency against Plasmodium berghei in mice, indicating potential for clinical trials and development into antimalarial agents. These studies have explored the synthesis and quantitative structure-activity relationships of these compounds, highlighting their excellent activity against resistant strains of parasites and promising pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).
Anticancer Agents
A series of thiazole derivatives, including those similar in structure to "2-(5-chlorothiophen-2-yl)-N-(2-(methylthio)phenyl)acetamide," have been synthesized and evaluated for their anticancer activity. Compounds showed high selectivity and potency against human lung adenocarcinoma cells, with certain derivatives demonstrating significant cytotoxicity and apoptosis-inducing effects, comparable to established treatments like cisplatin (Evren et al., 2019).
Anti-inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl) acetamide derivatives has been reported with significant anti-inflammatory activity. This includes the development of compounds with notable efficacy in reducing inflammation, suggesting potential applications in designing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Herbicide Metabolism
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have shed light on the complex metabolic pathways involved in the activation and detoxification of such compounds. This research provides insight into the metabolic processing of chloroacetamide herbicides, which could inform safer and more effective herbicide design (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-17-11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)18-9/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVRSKYPMYWZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[3-(2-methylphenyl)cyclobutyl]but-2-enamide](/img/structure/B2571699.png)
![3-[Di(propan-2-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2571700.png)
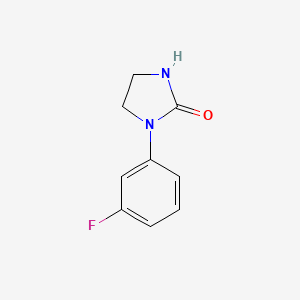
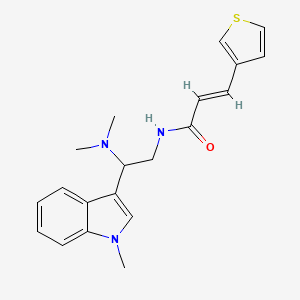
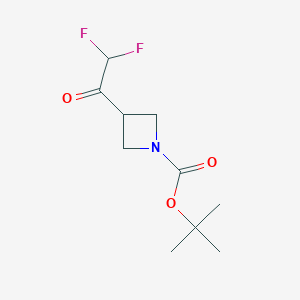
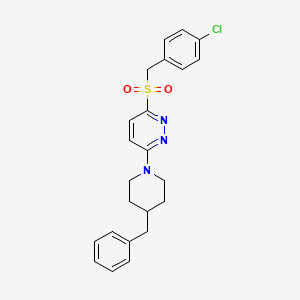
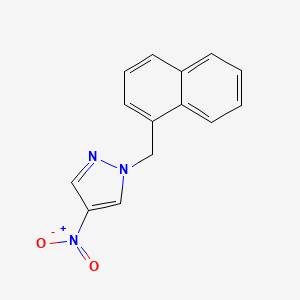
![Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2571712.png)
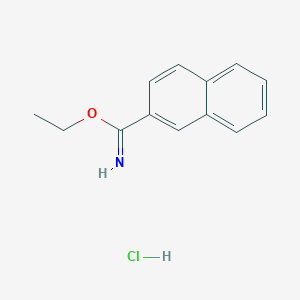
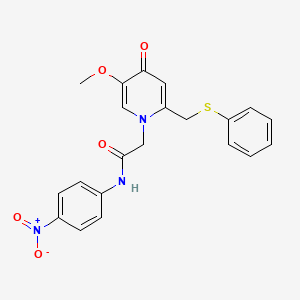
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-bromophenyl)amino)acrylonitrile](/img/structure/B2571715.png)
